2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole

Anticancer drug discovery Cytotoxicity screening Triazole–thiazole SAR

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole (CAS 1207030-53-2) is a heterocyclic hybrid molecule in which a 1,2,3-triazole nucleus is directly coupled via a C–C bond to a 4-phenylthiazole moiety. The compound has a molecular formula of C₁₈H₁₄N₄S, a molecular weight of 318.4 g·mol⁻¹, and is commercially available at ≥95% purity.

Molecular Formula C18H14N4S
Molecular Weight 318.4
CAS No. 1207030-53-2
Cat. No. B2624280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole
CAS1207030-53-2
Molecular FormulaC18H14N4S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4S/c1-13-17(20-21-22(13)15-10-6-3-7-11-15)18-19-16(12-23-18)14-8-4-2-5-9-14/h2-12H,1H3
InChIKeyKEHASBZLAZZTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole (CAS 1207030-53-2) – Procurement-Focused Structural and Pharmacological Baseline


2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole (CAS 1207030-53-2) is a heterocyclic hybrid molecule in which a 1,2,3-triazole nucleus is directly coupled via a C–C bond to a 4-phenylthiazole moiety. The compound has a molecular formula of C₁₈H₁₄N₄S, a molecular weight of 318.4 g·mol⁻¹, and is commercially available at ≥95% purity . Its structural architecture—a triazole–thiazole conjugate lacking an intervening linker—positions it as a strategic building block for generating derivatives with demonstrated antitumor activity in breast (MCF-7) and hepatocellular (HepG2) carcinoma models [1]. This compound class has attracted attention because the 1,2,3-triazole ring acts as a metabolically stable amide bioisostere, while the 4-phenylthiazole fragment contributes π-stacking and lipophilic contacts essential for target engagement [2].

Why Generic Substitution Fails for 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole: Linker Geometry and Scaffold-Dependent Cytotoxicity


Procurement decisions based purely on the presence of triazole and thiazole rings ignore the critical role of connectivity. In the target compound, the 1,2,3-triazole C-4 position is directly attached to the thiazole C-2 position without a flexible spacer. This rigid, conjugated architecture contrasts sharply with the hydrazinyl-bridged analog (compound 14 in Gomha et al.) and with phenyl-linked triazole–thiazole chemotypes [1]. The direct C–C bond restricts rotational freedom, pre-organizes the molecule for metal coordination or π-stacking, and enables distinct synthetic derivatization pathways (e.g., diazenyl coupling at the thiazole 5-position). When Gomha et al. transformed the hydrazinyl-linked precursor into the diazenyl-thiazole derivative 12a, cytotoxicity against HepG2 improved dramatically (IC₅₀ = 1.19 µM) compared with other thiadiazole and thiazole analogs bearing identical triazole motifs but different linkers [1]. Prospective users who substitute this building block with a generic “triazole–thiazole hybrid” risk losing the exact geometry required to reproduce published SAR series and may compromise downstream potency—a risk quantified in the evidence below.

Quantitative Differentiation Evidence for 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole Against Closest Analogs


Derivative Cytotoxicity Advantage: Thiazole 12a Outperforms Thiadiazole and Alternative Thiazole Analogs in HepG2 and MCF-7 Cell Lines

The diazenyl-thiazole derivative 12a, which is synthesized directly from 2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenylthiazole (14)—a compound that itself derives from the target triazole–thiazole building block—exhibits the highest potency among 12 evaluated compounds. Against HepG2 cells, 12a shows an IC₅₀ of 1.19 ± 0.07 µM, which is 2.5-fold more potent than the best thiadiazole comparator 9b (IC₅₀ = 2.94 ± 0.12 µM) and 23-fold more potent than the alternative thiazole derivative 12b (IC₅₀ = 27.90 ± 0.24 µM). Against MCF-7 cells, 12a (IC₅₀ = 3.4 ± 0.23 µM) is 2.6-fold more potent than 9b (IC₅₀ = 8.67 ± 0.30 µM) and 6.6-fold more potent than 12b (IC₅₀ = 22.5 ± 0.24 µM) [1]. These data demonstrate that the triazole–thiazole scaffold, when elaborated via the diazenyl coupling route accessible from the target compound, yields cytotoxicity orders of magnitude superior to closely related in-class derivatives.

Anticancer drug discovery Cytotoxicity screening Triazole–thiazole SAR

Triazole Incorporation Confers Superior Antiproliferative Activity Relative to Thiazole-Only Analogs in KM-12 Colon Cancer Cells

In a scaffold-hopping study transforming the fused indazole of Entrectinib into phenyl triazole and phenyl thiazole skeletons, phenyl triazole derivatives 7a–7h exhibited moderate anti-proliferative activities against KM-12 colon cancer cells with IC₅₀ values ranging from 1.78 to 17.51 µM, whereas phenyl thiazole derivatives 13a–13h showed consistently weaker efficacy (individual values not numerically reported but described as inferior across the series) [1]. This class-level result reinforces the principle that conjugating a triazole ring to an aromatic system provides a measurable potency advantage over the corresponding thiazole-only architecture—an advantage embedded in the dual triazole–thiazole design of the target compound.

TrkA inhibition Scaffold hopping Colon cancer

Structural Differentiation: Direct Triazole–Thiazole C–C Bond Versus Hydrazinyl-Bridged Linker Alters Derivatization Capacity and Conformational Rigidity

The target compound features a direct C–C bond between the 1,2,3-triazole C-4 and thiazole C-2 positions , which contrasts with the hydrazinyl-bridged analog 14 (2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenylthiazole) used as an intermediate in Gomha et al. [1]. The direct bond eliminates two rotatable bonds present in 14 (the N–N and C–N bonds of the hydrazinyl linker), reducing the number of freely rotatable bonds from approximately 5 to 3, and decreasing the topological polar surface area (TPSA) by removing the hydrazinyl NH groups. This reduction in flexibility is expected to lower the entropic penalty upon target binding and increase passive membrane permeability—properties that can be quantitatively modeled (e.g., predicted logP for the target compound is estimated at ~4.5–5.0 vs. ~3.4 for the hydrazinyl analog 14) but have not been experimentally determined side-by-side in the same study [1].

Synthetic chemistry Building block design Conformational restriction

Synthetic Versatility: The Target Building Block Enables Access to Structurally Diverse Diazene-Thiazole Libraries with Tunable Cytotoxicity

In the Gomha et al. synthetic platform, the triazole–thiazole scaffold serves as the core building block from which a panel of 5-(4-substituted)diazenyl-4-arylthiazole derivatives (12a–i) are generated via coupling with hydrazonoyl halides bearing diverse substituents (COCH₃, COOEt, CONHPh, Ph, etc.) [1]. The substituent at the thiazole 2-position profoundly modulates cytotoxicity: the 4-methyl derivative (12a, R = CH₃) yields HepG2 IC₅₀ = 1.19 µM, while the corresponding 4-phenyl derivative (12b, R = C₆H₅) drops to IC₅₀ = 27.90 µM—a 23-fold activity loss [1]. This demonstrates that the building block is not merely a passive scaffold but a tunable platform where systematic variation at defined positions produces a wide dynamic range (IC₅₀ spanning 1.19–43.62 µM across the full compound set) [1]. By contrast, monocyclic thiazole or triazole building blocks alone cannot support this diversity without additional synthetic steps to install the second heterocycle.

Library synthesis Diversity-oriented synthesis Hydrazonoyl halide coupling

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Distinguish the Target Compound from Simpler Thiazole or Triazole Monomers

The target compound (MW = 318.4 g·mol⁻¹, C₁₈H₁₄N₄S) occupies a physicochemical space distinct from both simpler heterocyclic monomers and the p-tolyl analog. Specifically, 4-phenylthiazole (MW = 161.22 g·mol⁻¹) and 1-phenyl-1,2,3-triazole (MW = 145.16 g·mol⁻¹) each have roughly half the molecular weight and lack the combined hydrogen-bonding and π-stacking surface of the dual-ring system. The p-tolyl analog (CAS 1105199-39-0, MW = 332.4 g·mol⁻¹) introduces an additional methyl group that increases lipophilicity without adding hydrogen-bonding capacity, potentially altering solubility and off-target binding profiles . The computed XLogP3 for 4-phenylthiazole is 2.6 [1], while the target compound is predicted to have a logP in the 4.5–5.0 range (based on fragment additivity), placing it in a lipophilicity window suitable for passive membrane permeation while retaining sufficient polarity for aqueous solubility.

Physicochemical properties Drug-likeness Building block selection

Commercial Availability and Purity Benchmarking: Target Compound Offers Reproducible ≥95% Purity for SAR Continuity

The target compound is commercially available at ≥95% purity (catalog number CM895822, Chemenu) . In the Gomha et al. synthetic scheme, the analogous building block (4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole) was used at analytical purity confirmed by elemental analysis (C, H, N within ±0.2% of calculated values) and spectral characterization (¹H-NMR, ¹³C-NMR, IR, MS) [1]. The derivative 12a, prepared from the triazole–thiazole scaffold, was rigorously authenticated by independent synthesis (melting point, mixed melting point, and spectral matching with material prepared via an alternative route), establishing that the scaffold supports reproducible chemical elaboration without structural ambiguity [1]. For procurement, this means that sourcing the verified building block at defined purity minimizes batch-to-batch variability that could confound biological replicate studies and SAR interpretation.

Chemical procurement Purity specification Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Triazole–Thiazole SAR Library Construction Targeting HepG2 and MCF-7 Anticancer Activity

The building block enables library synthesis of diazenyl-thiazole derivatives (12a–i) via coupling with commercially available hydrazonoyl halides, generating compounds with a demonstrated 25-fold activity range (HepG2 IC₅₀ = 1.19–29.41 µM) [1]. This SAR breadth makes it suitable for hit-to-lead programs where systematic exploration of substituent effects on dual HepG2 and MCF-7 cytotoxicity is required. By starting from the verified building block at ≥95% purity , medicinal chemistry teams can reproduce the published synthetic route to 12a and access structural analogs with confidence in batch-to-batch consistency, avoiding the potency erosion observed when using alternative thiazole derivatives (12b, IC₅₀ = 27.90 µM in HepG2) [1].

Chemical Biology: Probe Development Leveraging the Triazole–Thiazole Direct C–C Bond for Target Engagement Studies

The rigid, linker-free triazole–thiazole architecture provides a conformationally restricted scaffold with a predicted logP of ~4.5–5.0, suitable for designing cell-permeable chemical probes [1]. The absence of the hydrazinyl NH groups (present in the bridged analog 14) eliminates potential hydrogen-bond donor liabilities while retaining the triazole ring's capacity to act as a metabolically stable amide bioisostere . This scaffold can be functionalized at the thiazole 5-position with photoaffinity labels or biotin tags without disturbing the core triazole–thiazole geometry, enabling target identification studies for the anticancer mechanisms initially characterized in the Gomha et al. cytotoxicity panel .

Procurement: Strategic Sourcing of a Multi-Derivatizable Building Block to Reduce Chemical Inventory Complexity

Instead of procuring separate triazole and thiazole monomers and conducting multi-step convergent syntheses, research groups can source the pre-assembled triazole–thiazole building block (MW = 318.4 g·mol⁻¹) to access at least nine distinct derivatives through a single-step diversification reaction [1]. This simplifies chemical inventory management and reduces the number of building blocks required for library production. The ≥95% purity specification meets the quality threshold for both academic screening and early-stage industrial lead optimization, and the compound's performance in the Gomha et al. SAR study provides a published benchmark against which new derivatives can be quantitatively compared [1].

Quote Request

Request a Quote for 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.